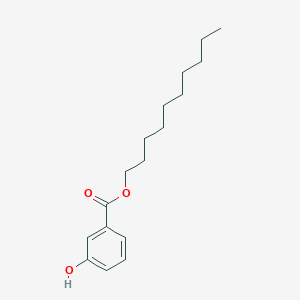
Decyl 3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 3-hydroxybenzoate is an ester compound formed from decanol and 3-hydroxybenzoic acid. It is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. The compound is characterized by its aromatic ring and long alkyl chain, which contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl 3-hydroxybenzoate can be synthesized through esterification, where decanol reacts with 3-hydroxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated, and the ester is separated from the unreacted materials and by-products through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Decyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Mécanisme D'action
The mechanism of action of decyl 3-hydroxybenzoate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can interact with proteins through π-π interactions, potentially inhibiting enzyme activity or altering protein function.
Comparaison Avec Des Composés Similaires
- Methyl 3-hydroxybenzoate
- Ethyl 3-hydroxybenzoate
- Propyl 3-hydroxybenzoate
Comparison: Decyl 3-hydroxybenzoate is unique due to its long alkyl chain, which imparts greater hydrophobicity compared to its shorter-chain analogs. This property makes it more suitable for applications requiring lipid solubility, such as in cosmetics and pharmaceuticals. Additionally, the longer chain length can enhance its stability and effectiveness as a UV filter in sunscreens .
Propriétés
Numéro CAS |
137043-95-9 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
decyl 3-hydroxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-13-20-17(19)15-11-10-12-16(18)14-15/h10-12,14,18H,2-9,13H2,1H3 |
Clé InChI |
AYHFBUYPXIMOTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


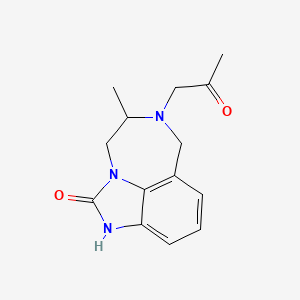
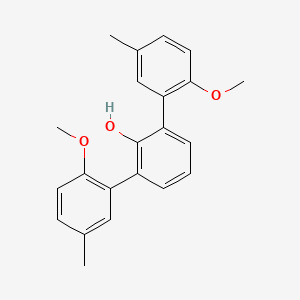
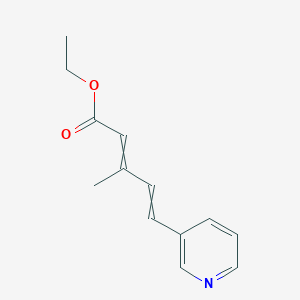
silane](/img/structure/B14271067.png)

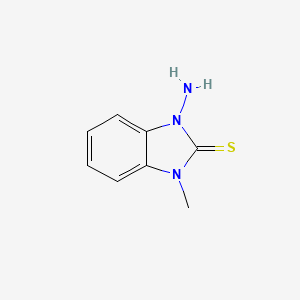
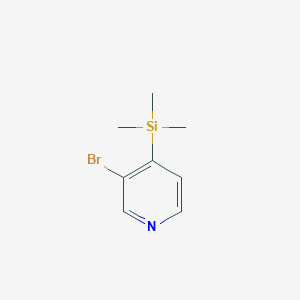
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
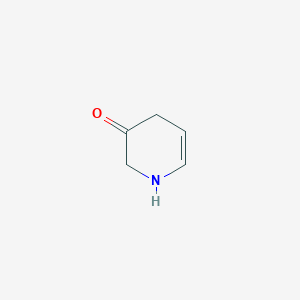
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
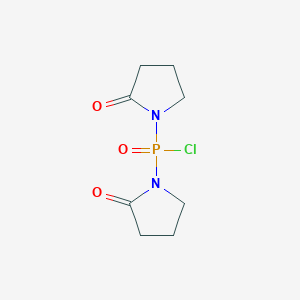
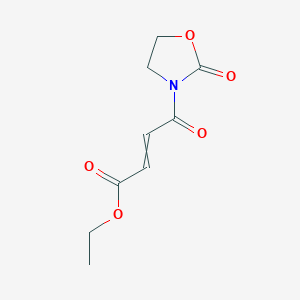
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
